2-Thioxanthine

Description

Contextualization of 2-Thioxanthine within Purine (B94841) Analog Research

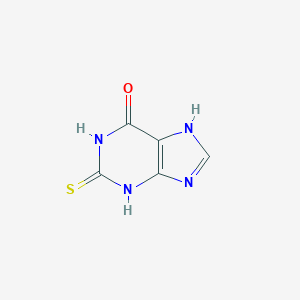

This compound is a sulfur-containing heterocyclic compound that belongs to the family of purine analogs. Purines are fundamental components of nucleic acids, and their analogs, through structural modification, have been instrumental in the development of a wide array of therapeutic agents. These analogs can act as antagonists or mimics of natural purines, thereby interfering with various metabolic pathways. The introduction of a sulfur atom in the xanthine (B1682287) structure, as seen in this compound, significantly alters its electronic and steric properties, leading to unique biological activities. This strategic modification is a cornerstone of medicinal chemistry, aiming to enhance therapeutic efficacy and selectivity. The study of purine analogs like this compound has been crucial in understanding the intricacies of purine metabolism and its dysregulation in various diseases.

Significance of this compound in Biochemical and Medicinal Chemistry

In the realms of biochemical and medicinal chemistry, this compound has garnered considerable attention as a versatile scaffold for the synthesis of bioactive molecules. researchgate.net Its structure allows for modifications that can modulate biological pathways, making it a valuable candidate for drug development. researchgate.net Notably, research has highlighted its role in the development of anti-inflammatory and anti-cancer agents. researchgate.net A significant area of investigation has been its function as a mechanism-based inactivator of myeloperoxidase (MPO), an enzyme implicated in oxidative stress during inflammation. chemicalbook.comrsc.org By inhibiting MPO, this compound and its derivatives can block the production of highly reactive and toxic species like chlorine bleach at inflammatory sites. chemicalbook.comrsc.org This inhibitory action underscores the therapeutic potential of this compound in inflammatory conditions. chemicalbook.comnist.gov Furthermore, derivatives of this compound have been explored for their antimicrobial properties. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-sulfanylidene-3,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHFAGRBSMMFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062459 | |

| Record name | 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2487-40-3 | |

| Record name | 2-Thioxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thioxanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thioxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 1,2,3,9-tetrahydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL0PPI1U9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of 2 Thioxanthine Biological Interactions

Myeloperoxidase (MPO) Inhibition Mechanisms

2-Thioxanthines have been identified as powerful inhibitors of myeloperoxidase, an enzyme implicated in oxidative stress during inflammation. nih.govnih.gov The inhibitory action is not merely competitive or non-competitive binding but a more intricate process that permanently deactivates the enzyme.

Mechanism-Based Irreversible Inactivation

2-Thioxanthines function as mechanism-based inactivators, also known as suicide substrates, of MPO. nih.govnih.govresearchgate.net This mode of inhibition is characterized by the enzyme's own catalytic machinery converting the inhibitor into a reactive species that subsequently inactivates the enzyme. The inactivation of MPO by 2-thioxanthines is contingent upon the enzyme's catalytic cycle; it requires the presence of hydrogen peroxide (H₂O₂), a co-substrate for MPO, to proceed. nih.govresearchgate.net In the absence of H₂O₂, the inhibitor has a minimal effect, but in its presence, a near-complete loss of enzyme activity occurs. nih.govresearchgate.net

This process is both time-dependent and demonstrates saturable inactivation kinetics, which is consistent with a two-step mechanism: an initial, reversible binding of the inhibitor to the enzyme, followed by an irreversible inactivation step. researchgate.netnih.gov This irreversible nature means that the enzyme's function cannot be restored by removing the excess inhibitor. researchgate.netresearchgate.net

Covalent Adduct Formation with Heme Prosthetic Groups

Definitive evidence from mass spectrometry and X-ray crystallography has demonstrated that the irreversible inactivation of MPO by 2-thioxanthines results from the formation of a covalent bond between the inhibitor and the enzyme's heme prosthetic groups. nih.govnih.govmedchemexpress.com Analysis of the inactivated enzyme reveals an increase in the mass of the heme corresponding to the addition of the 2-thioxanthine molecule. nih.gov

The thione (C=S) functional group is central to the inhibitory mechanism. X-ray crystallography studies of the inactivated MPO-inhibitor complex show that a covalent thioether bond is formed. researchgate.netresearchgate.net Specifically, the interaction occurs between the exocyclic sulfur atom of the this compound ring and one of the methyl groups on the heme's pyrrole (B145914) ring. nih.govresearchgate.netresearchgate.net The distance of approximately 1.7 Å between the sulfur and the heme methyl group is consistent with a covalent bond. researchgate.net The unique electron-donating properties of the sulfur atom in the thioketone group enhance its interaction within the enzyme's active site. scbt.com

The proposed mechanism for covalent adduct formation begins with the MPO catalytic cycle. researchgate.net Native MPO reacts with hydrogen peroxide to form a highly oxidizing intermediate known as Compound I. nih.govresearchgate.net This intermediate then performs a one-electron oxidation of the this compound substrate, generating a highly reactive this compound free radical. nih.govresearchgate.netresearchgate.net

A critical feature of this mechanism is that this incipient free radical reacts with the heme group of Compound II (the subsequent redox state of the enzyme) before it can diffuse out of the active site. nih.govnih.govmedchemexpress.com This rapid, intramolecular reaction ensures the specific and efficient inactivation of the enzyme, preventing the release of potentially damaging free radicals into the surrounding environment. nih.gov

The covalent attachment of this compound directly modifies the structure of the heme group, which in turn alters the enzyme's spectral properties and conformation. nih.gov Upon inactivation, the characteristic Soret absorption peak of the native enzyme shifts, indicating a change in the electronic environment of the heme. nih.govresearchgate.net

Crystallographic data reveals that the this compound molecule positions itself at the entrance to the distal heme cavity. nih.govresearchgate.net The plane of the inhibitor is oriented nearly perpendicular to the plane of the heme. nih.govresearchgate.net This binding alters the enzyme's conformational dynamics, leading to the loss of its catalytic function. scbt.com Interestingly, while the covalent bond is the primary anchoring point, there are no significant polar interactions observed between the inhibitor and the protein itself, with the orientation being influenced by the substituents on the this compound ring. nih.govresearchgate.net

Impact on MPO Catalytic Activity

The primary consequence of the interaction between this compound and MPO is the potent inhibition of the enzyme's catalytic activity, particularly its chlorination cycle. nih.gov MPO uses chloride and hydrogen peroxide to produce hypochlorous acid (chlorine bleach), a highly reactive oxidant. nih.gov 2-Thioxanthines effectively block this process. nih.gov The potency of these inhibitors is significant, with certain derivatives exhibiting IC₅₀ values (the concentration required to achieve 50% inhibition) in the sub-micromolar range. nih.govresearchgate.net For instance, N-Isobutylthioxanthine (TX1) inhibits the chlorination activity of MPO with an IC₅₀ of 0.8 µM. researchgate.net This inhibition translates to a measurable decrease in biomarkers of MPO activity, such as the formation of 3-chlorotyrosine in proteins. nih.govresearchgate.net

Data Tables

Table 1: Inhibitory Potency of Selected this compound Derivatives on MPO Chlorination Activity

| Compound | IC₅₀ (µM) | Reference |

| N-Isobutylthioxanthine (TX1) | 0.8 | nih.gov |

| TX2 | 0.2 | nih.gov |

| TX4 (AZD5904) | 0.2 | researchgate.net |

Table 2: Summary of Mechanistic Steps in MPO Inactivation by this compound

| Step | Description | Key Features | Reference |

| 1. Initial Binding | Reversible binding of this compound to the MPO active site. | Prerequisite for inactivation; follows saturation kinetics. | researchgate.net, nih.gov |

| 2. Oxidation | One-electron oxidation of this compound by MPO Compound I. | Requires H₂O₂; forms a this compound radical intermediate. | nih.gov, researchgate.net |

| 3. Covalent Adduct Formation | The radical intermediate attacks the heme group of MPO Compound II. | Forms an irreversible thioether bond between the inhibitor's sulfur and a heme methyl group. | nih.gov, researchgate.net, researchgate.net |

| 4. Inactivation | The heme modification and resulting conformational change render the enzyme catalytically inert. | Blocks production of hypochlorous acid. | nih.gov, scbt.com |

Compound Names

Reduction of Hypochlorous Acid Production

This compound acts as a potent inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils that plays a critical role in the inflammatory response. nih.gov MPO utilizes hydrogen peroxide to oxidize chloride ions, resulting in the production of hypochlorous acid (HOCl), a highly reactive and toxic oxidant. nih.govnih.gov this compound has been identified as a mechanism-based inactivator of MPO, meaning it is converted by the enzyme into a reactive species that then irreversibly inactivates the enzyme. nih.govnih.gov This inactivation prevents MPO from catalyzing the formation of hypochlorous acid. nih.gov The proposed mechanism involves the oxidation of this compound by MPO to form a free radical. nih.govresearchgate.net This radical then covalently binds to the heme prosthetic group within the active site of the enzyme, rendering it non-functional. nih.govnih.gov Studies have shown that 2-thioxanthines are effective inhibitors of hypochlorous acid production by both purified MPO and isolated neutrophils. nih.gov

Influence on Nitric Oxide Consumption

Myeloperoxidase can consume nitric oxide (NO), a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. During inflammation, the increased activity of MPO can lead to a depletion of local NO concentrations. By inhibiting MPO, this compound can indirectly preserve the bioavailability of nitric oxide. While direct studies on the influence of this compound on nitric oxide consumption are not extensively detailed in the provided search results, the established mechanism of MPO inhibition suggests a potential for this effect. The reduction of MPO activity by this compound would logically lead to decreased consumption of its substrates, which can include nitric oxide.

In Vitro and In Vivo MPO Inhibition Studies

The inhibitory activity of this compound against myeloperoxidase has been demonstrated in both laboratory and living organism models. In vitro studies have characterized this compound as a time-dependent, mechanism-based inactivator of MPO. nih.govnih.gov These studies have established that the inactivation process is saturable and dependent on the catalytic activity of MPO. nih.gov

In vivo studies have further substantiated these findings. In a mouse model of peritonitis, an inflammatory condition, the administration of 2-thioxanthines resulted in the inhibition of MPO and a decrease in protein chlorination, a marker of MPO activity. nih.govnih.gov Additionally, 2-thioxanthines have been shown to inactivate MPO in human plasma. nih.gov

Table 1: In Vitro MPO Inhibition by a this compound Derivative| Parameter | Value | Description |

|---|---|---|

| kinact/KI ratio | 8450 ± 780 M⁻¹ s⁻¹ | A measure of the potency of the mechanism-based inactivator. nih.gov |

| Partition Ratio | 15.6 | Reflects that the MPO-activated inhibitory species can diffuse and modify other proteins. nih.gov |

| Rate of MPO Compound I Reduction | (0.801 ± 0.056) × 10⁶ M⁻¹ s⁻¹ | The second-order rate constant for the reduction of a key intermediate in the MPO catalytic cycle. nih.gov |

DNA Glycosylase Inhibition Mechanisms

Uncompetitive Inhibition of Fpg/Nei Enzymes

This compound has been identified as an uncompetitive inhibitor of DNA glycosylases belonging to the Fpg/Nei superfamily. nih.govnih.gov These enzymes are crucial for the base excision repair pathway, which removes oxidized and damaged bases from DNA. nih.govnih.gov Uncompetitive inhibition means that this compound does not bind to the free enzyme but instead targets the enzyme-substrate complex. nih.gov This mode of inhibition is particularly noteworthy as its effectiveness can increase with higher concentrations of the damaged DNA substrate. nih.gov The binding of this compound to the Fpg/DNA complex stabilizes it, preventing the enzyme from completing the repair process. nih.gov

Interaction with Zinc Finger DNA Binding Domains

The mechanism of Fpg/Nei inhibition by this compound involves a direct interaction with the enzyme's zinc finger (ZnF) domain. nih.govnih.gov The zinc finger is a structural motif that is essential for the enzyme's ability to bind to DNA. nih.govyoutube.comyoutube.comyoutube.com Structural studies have revealed that this compound chemically reacts with the cysteine thiolates within the zinc finger. nih.govnih.gov This interaction leads to the oxidation of the zinc finger and the subsequent loss of the zinc ion. nih.govnih.gov The disruption of this critical domain impairs the enzyme's DNA binding capacity and, consequently, its catalytic function. nih.gov This mechanism of inhibition is thought to be applicable to all Fpg/Nei DNA glycosylases that contain a zinc finger domain. nih.govnih.gov

Oxidation of Cysteine Thiolates

The inhibitory action of this compound against certain DNA glycosylases is initiated by a direct chemical interaction with the enzyme's zinc finger domain. oup.comnih.gov This structural motif is characterized by one or more zinc ions coordinated by cysteine and/or histidine residues. The mechanism of 2TX involves the chemical reaction with and subsequent oxidation of the cysteine thiolates that are crucial for coordinating the zinc ion. oup.comnih.gov

Structural and biochemical studies have revealed that 2TX can covalently attach to the most exposed cysteine residues of the zinc finger, forming a disulfide bond. nih.gov This interaction is highly specific; the xanthine (B1682287) part of the molecule and its 2-thione group are both believed to be necessary for the inhibition, suggesting a targeted chemical reaction rather than a simple binding event. oup.com This oxidation of the cysteine thiolates is a critical first step that destabilizes the entire zinc finger structure. oup.comnih.gov

Induction of Zinc Loss

The oxidation of the cysteine thiolates within the zinc finger by this compound directly leads to the destabilization and subsequent release of the coordinated zinc ion (Zn²⁺). oup.comnih.gov The integrity of the zinc finger motif is critically dependent on the precise coordination of the zinc ion by its surrounding amino acid residues. Once the cysteine thiolates are oxidized and form disulfide bonds with 2TX, they are no longer available to bind the zinc ion. nih.gov

This process, referred to as zinc extrusion or ejection, has been confirmed in solution-based assays which detect the presence of free Zn²⁺ ions after the enzyme is treated with 2TX. oup.comoup.com The loss of the zinc ion results in the collapse of the zinc finger's tertiary structure, which in turn abolishes the DNA binding capability of the enzyme, leading to its inactivation. oup.comnih.gov This mechanism defines 2TX as an irreversible inhibitor of these specific enzymes. nih.gov

Specificity Profile Across DNA Glycosylases

This compound has been identified as a general inhibitor of DNA glycosylases belonging to the Fpg/Nei structural superfamily, with a key determinant of its activity being the presence of a zinc finger domain. nih.gov Its inhibitory effects have been demonstrated against a range of these enzymes from different organisms.

The compound effectively inhibits bacterial enzymes such as E. coli Fpg (formamidopyrimidine-DNA glycosylase) and Nei (endonuclease VIII), as well as the human Nei-like protein 2 (hNEIL2). nih.govnih.gov The common feature among these susceptible enzymes is the Cys₄-type zinc finger motif that is essential for their DNA binding and catalytic function. oup.com The mechanism, involving the oxidation of this zinc finger, appears to be generalizable to all prokaryotic and eukaryotic DNA glycosylases that contain this specific structural element. nih.govnih.gov

Resistance of Zinc-less Homologs (e.g., hNEIL1)

A critical aspect of this compound's specificity is the resistance of DNA glycosylases that lack a zinc finger motif. A prominent example is the human Nei-like protein 1 (hNEIL1). oup.comnih.gov Unlike other members of the Fpg/Nei superfamily, hNEIL1 is a "zincless" homolog. oup.comnih.gov

Implications for DNA Repair Pathway Modulation

The inhibition of zinc finger-containing DNA glycosylases by this compound has significant implications for the modulation of the Base Excision Repair (BER) pathway. The BER pathway is a primary cellular defense mechanism responsible for identifying and removing damaged or modified DNA bases that arise from oxidative stress and other sources. plos.org

DNA glycosylases are the enzymes that initiate the entire BER process by recognizing and excising the damaged base. plos.org By irreversibly inactivating specific DNA glycosylases like Fpg and hNEIL2, this compound effectively blocks the first and most critical step of this repair pathway for a subset of DNA lesions. oup.comnih.gov This ability to modulate DNA repair has generated interest in using DNA glycosylase inhibitors as potential tools in therapeutic strategies, particularly in oncology. oup.comnih.gov The concept of "synthetic lethality," where inhibiting a DNA repair pathway can selectively kill cancer cells that are deficient in another repair pathway, highlights the potential utility of specific inhibitors like this compound. oup.com

Broader Biological Activity Spectrum

Beyond its effects on DNA repair enzymes, this compound and its derivatives exhibit a distinct and potent activity within the context of the innate immune system, specifically targeting neutrophils.

Advanced Synthetic Methodologies and Derivative Development

Strategies for 2-Thioxanthine Analog Synthesis

The generation of this compound analogs is centered on systematic modifications of the core scaffold to improve potency, selectivity, and pharmacokinetic properties. These strategies range from traditional multi-step organic synthesis to modern rational design approaches.

A key approach to synthesizing substituted 2-thioxanthines involves a multi-step sequence starting from readily available pyrimidine (B1678525) precursors. One documented route begins with 6-amino-1-methyl-2-thiouracil. nih.gov This starting material undergoes a series of transformations to build the fused imidazole (B134444) ring characteristic of the xanthine (B1682287) structure.

The general synthetic pathway is as follows:

Nitrosation and Reduction: The process starts with the nitrosation of 6-amino-1-methyl-2-thiouracil, followed by a reduction step to create a more reactive diamine intermediate. nih.gov

Condensation: The intermediate is then condensed with various aromatic aldehydes. This step introduces the substituent at what will become the 8-position of the final this compound ring system. nih.gov

Dehydrocyclization: The resulting Schiff's base undergoes dehydrocyclization, often facilitated by an oxidizing agent like iodine in dimethylformamide (DMF), to form the 8-aryl-3-methyl-2-thioxanthine core. nih.gov

Alkylation: Further derivatization can be achieved through selective alkylation. For instance, methylation using dimethyl sulfate (B86663) can occur at the sulfur atom (S-2) under mild conditions (room temperature) or at a nitrogen atom (N-9) upon heating, yielding mono- or di-alkylated products, respectively. nih.gov

This methodology allows for the systematic introduction of a wide variety of aryl groups at the C-8 position and alkyl groups at other positions, enabling the creation of a library of compounds for biological evaluation. nih.gov

Table 1: Synthesis of 8-Aryl-3-methyl-2-thioxanthines This table is interactive. Users can sort columns and search for specific data.

| Starting Material | Key Reagents | Reaction Steps | Product Class | Ref |

|---|

Achieving selectivity is a primary goal in drug design, ensuring that a compound interacts preferentially with its intended biological target over other proteins, thereby minimizing off-target effects. For this compound derivatives, design principles are heavily informed by structure-activity relationship (SAR) studies and structural biology data.

Structure-activity relationship (SAR) studies investigate how specific chemical modifications to a compound's structure affect its biological activity. For this compound derivatives identified as inhibitors of myeloperoxidase (MPO), a key enzyme in inflammatory processes, SAR has been crucial. nih.gov

Research has demonstrated that 2-thioxanthines act as potent mechanism-based inactivators of MPO. nih.gov By comparing the inhibitory activity of different analogs, researchers have established key determinants for potency. For example, specific derivatives, designated TX2 and TX4, were identified as the most potent known inhibitors of MPO's chlorination activity at the time, with IC₅₀ values of 0.2 µM. nih.gov These compounds were more effective than many nonsteroidal anti-inflammatory drugs. nih.gov

A critical aspect of selectivity is avoiding the inhibition of related enzymes, such as thyroid peroxidase (TPO), which is essential for thyroid hormone synthesis. Studies have shown that 2-thioxanthines are poor inhibitors of TPO, a highly desirable feature that reduces the risk of disrupting thyroid function. nih.gov This inherent selectivity for MPO over TPO is a significant advantage for this class of compounds. nih.gov

Table 2: Structure-Activity Relationship of this compound Derivatives against Myeloperoxidase (MPO) This table is interactive. Users can sort columns and search for specific data.

| Compound | Target | Activity | IC₅₀ (Neutrophils) | Key Finding | Ref |

|---|---|---|---|---|---|

| 2-Thioxanthines | Myeloperoxidase (MPO) | Mechanism-based inactivators | - | Inhibit MPO in plasma and decrease protein chlorination in vivo. | nih.gov |

| TX2 | MPO | Potent inhibitor of chlorination activity | 0.2 µM | Among the best-known inhibitors of MPO chlorination activity. | nih.gov |

| TX4 | MPO | Potent inhibitor of chlorination activity | 0.2 µM | Among the best-known inhibitors of MPO chlorination activity. | nih.gov |

| 2-Thioxanthines | Thyroid Peroxidase (TPO) | Poor inhibitors | - | Demonstrates selectivity for MPO over TPO. | nih.gov |

Rational drug design leverages detailed knowledge of a biological target's three-dimensional structure to create inhibitors with improved affinity and selectivity. For this compound development, X-ray crystallography has provided invaluable insights into the inhibitor-enzyme interaction at an atomic level. nih.gov

Crystal structures of MPO inactivated by this compound derivatives have revealed the precise mechanism of inhibition. nih.gov The data showed that the inhibitor becomes covalently attached to the heme prosthetic group within the enzyme's active site. nih.gov Specifically, the structure of MPO with the inhibitor TX2 showed the formation of a thioether bond between the exocyclic sulfur atom of the this compound ring and one of the heme's methyl groups. nih.gov This structural evidence confirms the mechanism of irreversible inactivation and provides a concrete model for further design. nih.gov

By understanding these key interactions, medicinal chemists can rationally modify the this compound scaffold. For example, substituents can be added to the purine (B94841) ring to form additional favorable contacts with amino acid residues lining the active site pocket, such as Glu268, which is known to be a crucial residue for optimizing ligand-target interactions in MPO. researchgate.net This structure-guided approach allows for the design of new analogs with potentially greater potency and refined selectivity, moving beyond trial-and-error synthesis. researchgate.netmdpi.com

Design Principles for Enhanced Target Selectivity

Synthesis of Probes for Mechanistic Studies

To fully understand how a drug works and to assess its selectivity across the entire proteome, specialized chemical probes are required. These tools are designed to report on the activity of their target and can help identify potential off-target interactions.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study enzyme function and inhibitor selectivity directly in complex biological systems. This method relies on active site-directed probes that covalently label an enzyme, often with a "tag" that can be used for subsequent detection and identification. nih.gov

For this compound, researchers have synthesized an alkyne-containing analogue to serve as an ABPP probe. nih.gov The alkyne group functions as a bioorthogonal handle. After the probe reacts with its protein targets in a biological sample, a reporter molecule, such as a fluorescent dye or biotin (B1667282) attached to an azide, can be "clicked" onto the alkyne handle via copper-catalyzed azide-alkyne cycloaddition (click chemistry). This allows for the visualization and identification of all proteins that have been covalently modified by the inhibitor. nih.gov

The synthesis of an alkyne analogue of a this compound MPO inhibitor, 3-(2-ethoxypropyl)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one, allowed for a detailed selectivity assessment. nih.gov Using the click chemistry-ABPP workflow, it was demonstrated that while the inhibitor is highly selective against a broad panel of targets in isolation, in the presence of its primary target (MPO), the activated inhibitory species can diffuse from the active site and covalently modify other proteins. nih.gov This critical insight, made possible by the synthetic probe, highlights the importance of assessing inhibitor selectivity in a relevant biological context and guides the development of next-generation inhibitors with improved target residence. nih.gov

Structural Biology and Spectroscopic Characterization of 2 Thioxanthine Complexes

X-ray Crystallography Studies

X-ray crystallography has been extensively used to elucidate the three-dimensional structures of proteins in complex with 2-thioxanthine, offering direct visualization of the binding sites and interaction types.

Crystal Structures of this compound-MPO Covalent Complexes

Crystal structures of myeloperoxidase (MPO) inactivated by this compound derivatives have revealed the formation of covalent complexes. These structures demonstrate how 2-thioxanthines, acting as mechanism-based inactivators, modify the enzyme's heme group. nih.govotago.ac.nznih.gov

Identification of Covalent Linkage Sites (e.g., Heme Pyrrole (B145914) D Ring)

X-ray crystallography studies have identified that this compound becomes covalently attached to the heme prosthetic group of MPO. Specifically, a thioether bond is formed between the exocyclic sulfur atom of the this compound ring and one of the methyl groups on the heme. nih.govresearchgate.net This covalent modification is a key aspect of the mechanism by which 2-thioxanthines inactivate MPO. nih.govotago.ac.nznih.gov

Orientation of this compound within Enzyme Active Sites

The crystal structures show that the this compound ligand is positioned at the entrance of the narrow distal heme cavity in MPO. nih.govresearchgate.net The molecule is oriented such that the plane of the this compound ring is approximately perpendicular to the heme plane. nih.govresearchgate.net While the covalent bond to the heme methyl group is the primary interaction observed, direct polar interactions between the this compound ligand and the protein residues in MPO were not observed in some studies. nih.govresearchgate.net Variations in substituents on the this compound core can influence its exact orientation within the active site, as seen when comparing the binding of different derivatives like TX2 and TX5. nih.govresearchgate.net

Crystal Structures of Fpg/DNA Complexes in Presence of this compound

Crystal structures of Formamidopyrimidine-DNA glycosylase (Fpg) in complex with DNA and in the presence of this compound (2TX) have provided insights into its inhibitory mechanism against this DNA repair enzyme. nih.govoup.comresearchgate.netnih.govoup.comoup.com These structures reveal that 2TX interacts with the enzyme outside the active site, specifically targeting the zinc finger domain. nih.govoup.comoup.comresearchgate.netpsu.edumdpi.com

Visualization of Zinc Finger Oxidation

A common and significant feature observed in the crystal structures of Fpg/DNA complexes treated with 2TX is the oxidation of the enzyme's zinc finger (ZnF). nih.govoup.comresearchgate.netresearchgate.net This oxidation is associated with the loss of the zinc ion from the zinc finger domain. nih.govoup.comresearchgate.netresearchgate.net 3D structures have shown that 2TX can chemically react with exposed cysteine residues (such as C248 and C268 in Lactococcus lactis Fpg) within the ZnF, leading to their oxidation and subsequent zinc release. oup.comresearchgate.net This structural change in the zinc finger is linked to a conformational change in the residues involved in coordinating the zinc ion. researchgate.net

Intermolecular Interactions and π-π Stacking

Beyond the covalent modification of the zinc finger cysteines, crystal structures have also revealed non-covalent interactions between this compound and the Fpg/DNA complex. The xanthine (B1682287) moiety of 2TX has been shown to engage in π-π stacking interactions with aromatic residues in the protein, such as Tryptophan 179 (W179). nih.govoup.comresearchgate.net This stacking interaction occurs between the aromatic rings of 2TX and the protein residue. nih.govoup.comresearchgate.netchemeurope.comtaylorandfrancis.comresearchgate.net Additionally, hydrogen bonding interactions have been observed, such as a hydrogen bond between the N(9) atom of the 2TX imidazole (B134444) ring and the carbonyl oxygen atom of the main chain of W179. nih.govoup.comresearchgate.net These intermolecular interactions contribute to the binding of 2TX to the Fpg/DNA complex at a site outside the catalytic center, explaining its uncompetitive inhibition profile. nih.govoup.comoup.comresearchgate.netpsu.edu

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful tool for identifying and characterizing this compound and its adducts in biological systems. It is particularly useful for studying covalent modifications of proteins by this compound derivatives.

Peptide Mapping by Liquid Chromatography-Mass Spectrometry

Peptide mapping by liquid chromatography-mass spectrometry (LC-MS) is a standard technique used to analyze the primary structure of proteins and identify post-translational or chemical modifications. This method involves enzymatic digestion of a protein into smaller peptides, which are then separated by LC and detected by MS. creative-proteomics.com For proteins modified by this compound, LC-MS peptide mapping can pinpoint the specific peptide fragments that have been modified and determine the mass increase corresponding to the attached this compound moiety. This site-specific information is crucial for understanding how this compound interacts with its protein targets. creative-proteomics.comelementlabsolutions.com The workflow typically involves protein digestion, LC separation of the resulting peptides, and MS detection. creative-proteomics.comefpia.eu The mass-to-charge ratio (m/z) and retention time of peptides are used for identification and quantification of modifications. efpia.eu

In studies involving the interaction of this compound derivatives with enzymes like myeloperoxidase (MPO), peptide mapping by LC-MS has been used to detect modifications in specific peptide-heme-peptide fragments. rcsb.org This analysis reveals a mass increase in the modified fragments, consistent with the covalent attachment of the thioxanthine derivative. rcsb.org

Multistage Mass Spectrometry (MSn) for Covalent Modification Deconstruction

Multistage mass spectrometry (MSn), also known as tandem mass spectrometry (MS/MS or MSn), is employed to further characterize modified peptides and deconstruct covalent modifications. In MSn, selected ions from a previous stage of mass analysis are fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information about the modified peptide and the nature of the attached modification.

For this compound derivatives that form covalent adducts with proteins, MSn can confirm the structure of the modified species and the site of attachment. For instance, MSn analysis of modified peptide-heme fragments from MPO incubated with a this compound derivative demonstrated that the thioxanthine was coupled directly to the heme group. rcsb.org By using stage-specific collision energies, stepwise deconstruction of the covalent linkage can be achieved, providing insights into the structure of the modification. rcsb.org Iron isotope signatures and accurate mass measurements from MSn experiments further support the structural assignments of heme-containing fragments. rcsb.org

Absorption Spectroscopy Investigations

Absorption spectroscopy, particularly in the UV-Vis range, is a valuable technique for studying the electronic transitions of molecules and monitoring changes in their electronic environment upon interaction with other species, such as enzymes.

Analysis of Spectral Changes in Enzyme-Substrate Interactions

Changes in the absorption spectrum of an enzyme or a ligand can indicate binding events or chemical transformations. For enzymes containing heme prosthetic groups, like myeloperoxidase (MPO), the Soret band in the absorption spectrum is highly sensitive to changes in the heme environment and its redox state. nih.govresearchgate.net

Studies investigating the interaction of 2-thioxanthines with MPO have utilized absorption spectroscopy to monitor spectral changes upon addition of the thioxanthine derivative and hydrogen peroxide. nih.govresearchgate.net These studies have shown that while this compound itself may not significantly alter the spectrum of the native enzyme, the addition of hydrogen peroxide in the presence of this compound leads to marked spectral changes. nih.govresearchgate.net For example, a shift in the Soret band and the appearance of new peaks at specific wavelengths are observed, resembling the spectra of intermediate forms of the enzyme, such as compound II. nih.govresearchgate.net These spectral changes provide evidence for the interaction between this compound and the enzyme's catalytic cycle intermediates, supporting a mechanism-based inactivation where the thioxanthine is oxidized by the enzyme. nih.govmdpi.com Monitoring these spectral changes over time can provide kinetic information about the interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, dynamics, and environment of molecules based on the magnetic properties of atomic nuclei. It is a powerful technique for characterizing the structure of this compound and its interactions, including hydration.

Theoretical and Experimental NMR Spectral Analysis of this compound and Hydrated Complexes

Both theoretical calculations and experimental NMR spectroscopy have been used to study this compound. Theoretical studies employing methods like Density Functional Theory (DFT) can predict NMR parameters, such as chemical shifts, which can then be compared with experimental data. nih.govscirp.org These studies help in understanding the electronic structure and tautomerism of this compound. nih.govscirp.org

NMR spectroscopy is also valuable for investigating the interaction of this compound with water molecules, forming hydrated complexes. Theoretical studies have explored the hydrogen bonding interactions between this compound and water, identifying different possible hydrated complexes. nih.govnih.gov The formation of these hydrogen bonds can significantly alter the calculated NMR spectra, particularly the chemical shifts of protons involved in hydrogen bonding. nih.govnih.govresearchgate.net Comparing theoretical and experimental NMR spectra of this compound in different environments (e.g., in solution and in the presence of water) can provide insights into its hydration behavior and the nature of the hydrogen bonds formed. nih.govnih.govresearchgate.net Experimental NMR studies have reported proton chemical shifts for this compound in solvents like DMSO, which can interact with the molecule through hydrogen bonding. nih.govnih.govsemanticscholar.orgmdpi.com Changes in chemical shifts upon hydration or interaction with other molecules can serve as spectroscopic evidence for these interactions. nih.govnih.govresearchgate.netrsc.org

Theoretical calculations have identified various hydrogen bonding regimes between this compound and water, including N-H...O, O-H...N, O-H...O, O-H...S, and C-H...O bonds. nih.govnih.gov The calculated NMR spectra of these hydrated complexes show notable differences compared to the spectrum of isolated this compound, serving as a theoretical means to identify hydration. nih.govnih.govresearchgate.net

Elucidation of Hydrogen Bonding Characteristics

Hydrogen bonding plays a pivotal role in the interactions of this compound (2TX), a thio-modified nucleic acid base, particularly with hydration water and within biological contexts such as enzyme binding. Studies have explored the hydrogen bond interactions in 1:1 complexes of 2TX with water using computational methods like MP2/6-311G(d, p) and B3LYP/6-311G(d, p) levels. These theoretical investigations have identified seven distinct 2TX···H₂O hydrogen bonded complexes. nih.govnih.gov

2TX possesses four hydrogen atoms capable of acting as proton donors: N(1)-H, N(3)-H, N(7)-H, and C(8)-H. nih.gov Additionally, the nitrogen, oxygen, and sulfur atoms in 2TX can serve as proton acceptors to a water molecule's hydrogen donor potential. nih.gov This allows water to form various hydrogen-bonded complexes by approaching different sites on the 2TX molecule. nih.gov

Five different hydrogen-bonding regimes involving 2TX and water have been identified: N-H···O, O-H···N, O-H···O, O-H···S, and C-H···O. nih.govnih.gov These interactions are generally classified as medium strength hydrogen bonds. nih.govnih.gov The most stable hydrogen-bonded complex identified computationally features a closed structure stabilized by two hydrogen bonds, specifically N(7)-H···O and O-H···O interactions. nih.govnih.gov In contrast, the least stable complex exhibits an open structure with a single hydrogen bond. nih.govnih.gov The interaction energies of these complexes are correlated with the proton affinities and deprotonation enthalpies involved in hydrogen bond formation. nih.govnih.gov

Beyond interactions with water, hydrogen bonding is also observed in the context of 2TX binding to proteins. For instance, in the crystal structure of a complex between myeloperoxidase (MPO) and a this compound derivative (TX2), a covalent thioether bond is formed between the exocyclic sulfur of the this compound ring and a heme methyl group. researchgate.netnih.gov While this study primarily highlights the covalent interaction, other research on 2TX binding to Fpg/Nei DNA glycosylases has indicated hydrogen bonding. Specifically, in the crystal structure of a complex between E. coli Fpg protein and 2TX, a hydrogen bond is observed between the N(9) atom of the imidazole ring of 2TX and the carbonyl oxygen atom of the backbone of tryptophan 179 (W179). oup.com This interaction suggests that the N(9) of 2TX is protonated in this binding mode. oup.com The N(9)H tautomer of 2TX is known to coexist with the N(7)H tautomer and has been proposed as the active form for inhibiting the E. coli Fpg protein. oup.com

Vibrational Spectroscopy (e.g., Infrared)

Infrared (IR) spectroscopy is a valuable tool for identifying the presence and characteristics of hydrogen bonds. nih.govresearchgate.net Comparing the IR spectra of free 2TX and its hydrated complexes reveals significant differences, particularly in the 3000 to 4000 cm⁻¹ region. nih.govresearchgate.net

Theoretical Infrared Spectra for H-bond Probing

Theoretical infrared spectra of hydrated 2TX complexes have been reported to specifically probe the characteristics of the proposed hydrogen bonds. nih.govnih.govresearchgate.net Upon the formation of hydrogen bonds, a notable red-shifting band appears in the 3000 to 4000 cm⁻¹ region of the theoretical IR spectra for hydrated 2TX complexes. nih.gov This red shift is accompanied by an increase in relative infrared intensities. nih.gov

Analysis of the theoretical IR spectra indicates that most complexes exhibit an elongated X-H bond (where X is the proton donor atom) and a corresponding red shift in the stretching vibrational frequency, ranging from 78 to 366 cm⁻¹. nih.gov The relative infrared intensities also increase significantly, typically between 100 and 600 km/mol. nih.gov These observed shifts in the theoretical IR spectra serve as evidence for the formation of hydrogen bonds. nih.gov

The calculated IR and NMR spectra of the 2TX-water complexes undergo substantial changes after hydrogen bond formation, which aids in identifying the hydration of 2TX. nih.govnih.gov

While specific detailed data tables from the search results showing theoretical IR frequencies and corresponding hydrogen bond parameters for the different 2TX-water complexes were mentioned as being present in the source nih.govresearchgate.net, the raw data was not directly extractable in a format suitable for creating interactive tables here. However, the qualitative and quantitative descriptions of the spectral shifts and intensity changes provide clear evidence of hydrogen bonding effects.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in exploring the electronic structure and properties of molecules. For 2-thioxanthine, ab initio methods have been applied to study its interactions, particularly with water, revealing details about hydrogen bonding and energetic landscapes.

Ab Initio Studies of this compound Interactions (e.g., Hydration)

Ab initio studies on the hydration of this compound have investigated the formation and characteristics of hydrogen-bonded complexes with water molecules. These studies typically involve optimizing the geometries of various possible complexes and calculating their interaction energies.

Seven distinct hydrogen-bonded complexes between this compound and a single water molecule have been theoretically identified using ab initio methods at levels such as MP2/6-311G(d, p) and B3LYP/6-311G(d, p). nih.govnih.gov These calculations reveal that water can interact with this compound at multiple sites, acting as both a proton donor and acceptor. nih.gov

Hydrogen Bonding Regimes and Energies

Studies have shown that this compound can engage in five different types of hydrogen bonding interactions with water: N-H...O, O-H...N, O-H...O, O-H...S, and C-H...O. nih.govnih.gov These interactions are generally classified as medium-strength hydrogen bonds. nih.govnih.gov

The stability of the hydrated complexes varies depending on the specific hydrogen bonding arrangement. The most stable complex identified features a closed structure involving two hydrogen bonds: N(7)-H...O and O-H...O. nih.govnih.gov Conversely, the least stable complex typically exhibits an open structure with only a single hydrogen bond. nih.govnih.gov The interaction energies of these complexes are correlated with the proton affinities and deprotonation enthalpies of the atoms involved in the hydrogen bonds. nih.govnih.gov

Calculated interaction energies for the 1:1 complexes of this compound with water can be determined using ab initio methods. These energies provide a quantitative measure of the strength of the hydrogen bonding interactions.

| Complex Type | Hydrogen Bonds Involved | Relative Stability | Interaction Energy (kcal/mol) |

| Most Stable | N(7)-H...O, O-H...O | Highest | Data varies by study/method |

| Least Stable | Single H-bond (Open) | Lowest | Data varies by study/method |

| Other Complexes | N-H...O, O-H...N, O-H...O, O-H...S, C-H...O | Intermediate | Data varies by study/method |

Note: Specific interaction energy values are highly dependent on the computational method and basis set used in the study.

Analysis of Proton Affinities and Deprotonation Enthalpies

Proton affinities (PAs) and deprotonation enthalpies (DPEs) are crucial descriptors of the intrinsic basicity and acidity of different sites within a molecule, respectively. nih.govuiuc.eduumk.pl For this compound, these values have been calculated for the O, S, and N atoms, as well as for the different N-H bonds. nih.govnih.gov These calculations help explain why different hydrated complexes exhibit varying hydrogen bond energies. nih.govnih.gov

The PA of an atom or molecule in the gas phase is defined as the negative of the enthalpy change for the protonation reaction (B + H⁺ → BH⁺). uiuc.eduumk.plresearchgate.net The DPE is the enthalpy change for the deprotonation reaction (AH → A⁻ + H⁺). nih.govnih.gov Computational ab initio methods can provide reliable estimates of these values. uiuc.eduresearchgate.net

Calculated PA and DPE values for this compound highlight the most favorable sites for protonation and deprotonation, which in turn influences its hydrogen bonding behavior and reactivity.

| Site/Bond | Property | Calculated Value (kcal/mol) |

| O, S, N atoms | Proton Affinity (PA) | Data varies by study/method |

| N-H bonds | Deprotonation Enthalpy (DPE) | Data varies by study/method |

Note: Specific PA and DPE values are dependent on the computational method and basis set used.

NBO and AIM Analysis of H-bonding

Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) analyses are computational tools used to further characterize the nature of chemical bonds and intermolecular interactions, including hydrogen bonds. nih.govacs.orgresearchgate.net

NBO analysis provides insights into charge transfer and hyperconjugative interactions that contribute to the stability of hydrogen-bonded complexes. nih.govresearchgate.net For this compound-water complexes, NBO analysis has been used to explain the formation of hydrogen bonds, including instances of improper blue-shifting hydrogen bonds characterized by a shortening of the X-H bond upon hydrogen bond formation. nih.govnih.govresearchgate.net

AIM theory analyzes the electron density distribution to identify bond critical points, which provide evidence of bonding interactions, including hydrogen bonds. nih.govacs.orgacs.org The properties of the electron density at these critical points (e.g., electron density value and Laplacian) can be used to characterize the strength and nature of the hydrogen bond. nih.gov AIM analysis has been applied to this compound-water complexes to understand the characteristics of the hydrogen bonding interactions. nih.govnih.govacs.orgcolab.ws

Density Functional Theory (DFT) for Tautomerism and Acidity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules, including the relative stabilities of isomers and the energetics of chemical reactions. researchgate.nethakon-art.compku.edu.cnsciencepublishinggroup.com DFT calculations are particularly useful for investigating tautomerism and acidity in molecules like this compound. researchgate.netsciencepublishinggroup.comresearchgate.net

Stability and Energetics of this compound Tautomers

This compound can exist in various tautomeric forms due to the migration of hydrogen atoms, particularly between nitrogen atoms and to/from the oxygen and sulfur atoms. researchgate.netpku.edu.cnsciencepublishinggroup.com DFT calculations have been employed to determine the relative stabilities and energetics of these tautomers in both the gas phase and in solution. researchgate.netpku.edu.cnsciencepublishinggroup.comresearchgate.net

Studies using DFT methods, such as B3LYP with basis sets like 6-311G** or 6-311+G(d, p), have identified several possible tautomers of this compound. researchgate.netpku.edu.cnsciencepublishinggroup.comresearchgate.net These calculations typically involve optimizing the geometries of the different tautomers and calculating their total energies, standard enthalpies, standard entropies, and standard Gibbs free energies. pku.edu.cn

Research indicates that in both the gas phase and aqueous solution, this compound predominantly exists in thione (keto) forms. pku.edu.cn Specifically, the thione(keto)-N(7)(H) tautomer is often found to be the most stable, followed by the thione(keto)-N(9)(H) tautomer. researchgate.netpku.edu.cnsciencepublishinggroup.com Some studies suggest that in the gas phase, this compound can exist as a mixture of several tautomers, with their relative stabilities decreasing in a specific order. researchgate.netsciencepublishinggroup.comresearchgate.net

The relative energies of different tautomers provide insights into the tautomeric equilibrium. The enthalpic term is generally dominant in determining the tautomeric equilibria of this compound, while the entropy effect on the Gibbs free energy is relatively small. pku.edu.cn

| Tautomer Designation | Description | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Aqueous Phase |

| 2TX(1,3,7) | Thione(keto)-N(7)(H) | 0.00 (Most Stable) | 0.00 (Most Stable) |

| 2TX(1,3,9) | Thione(keto)-N(9)(H) | > 0 | > 0 |

| 2TX(1,9,10) | Oxothiol | > 0 | > 0 |

| 2TX(1,7,10) | Oxothiol | > 0 | > 0 |

Note: Relative energy values are approximate and vary depending on the specific DFT method, basis set, and solvation model used.

The tautomerization process involves the transfer of hydrogen atoms between different sites. DFT calculations can also explore the energy barriers associated with these proton transfer reactions, providing information about the kinetic feasibility of tautomer interconversion. researchgate.netresearchgate.net

Intramolecular Proton Transfer Mechanisms

Theoretical investigations have extensively explored the intramolecular proton transfer tautomerization mechanisms of this compound. Studies utilizing ab initio methods have examined these mechanisms in the gas phase. researchgate.net Density Functional Theory (DFT) calculations, specifically with the B3LYP functional and various basis sets (e.g., 6-311+G(d,p)), have been employed to investigate the structures, energies, and reaction pathways involved in tautomerization. researchgate.netnih.gov

Research indicates that this compound can exist in various tautomeric forms, and intramolecular proton transfer facilitates the interconversion between these isomers. sciencepublishinggroup.comresearchgate.net The mechanisms involve the migration of protons between nitrogen, oxygen, and sulfur atoms within the purine (B94841) ring system. nih.gov Computational studies identify transition states and intermediate structures along the reaction pathways, allowing for the calculation of activation energies and thermodynamic properties. researchgate.netnih.govresearchgate.net

Studies considering microsolvation, where a few explicit solvent molecules (e.g., water) are included in the computational model, alongside long-range solvent effects modeled implicitly, have provided insights into the influence of the environment on proton transfer. nih.govkoreascience.kr For instance, investigations have shown that in the aqueous phase, a feasible pathway for proton transfer involves the heteroatoms (N, O, and S) in the pyrimidine (B1678525) ring, potentially facilitated by di-hydrated catalysis. nih.gov

Detailed research findings from computational studies provide data on the relative stabilities of different tautomers and the energy barriers associated with their interconversion. For example, one DFT study found that in both the gas and aqueous phases, this compound can exist as a mixture of four tautomers: 2TX(1,3,7), 2TX(1,3,9), 2TX(1,9,10), and 2TX(1,7,10). sciencepublishinggroup.comsciencepg.com The relative stability was determined to decrease in the order 2TX(1,3,7) > 2TX(1,3,9) > 2TX(1,9,10) > 2TX(1,7,10). sciencepublishinggroup.comsciencepg.com

| Tautomer | Relative Stability (Gas Phase) | Relative Stability (Aqueous Phase) |

| 2TX(1,3,7) | Most Stable | Most Stable |

| 2TX(1,3,9) | Less Stable than 2TX(1,3,7) | Less Stable than 2TX(1,3,7) |

| 2TX(1,9,10) | Less Stable than 2TX(1,3,9) | Less Stable than 2TX(1,3,9) |

| 2TX(1,7,10) | Least Stable | Least Stable |

Note: Relative stability order based on Gibbs free energies from DFT calculations. sciencepublishinggroup.comresearchgate.netsciencepg.com

Activation energies for tautomerization pathways have also been calculated, providing an understanding of the kinetics of these processes. nih.govresearchgate.net For instance, a study investigating proton transfer in the aqueous phase with di-hydrated catalysis reported a highest energy barrier of 44.0 kJ/mol for a specific pathway. nih.gov

Solvent Effects (e.g., Polarizable Continuum Model)

Solvent effects play a significant role in influencing the behavior and properties of this compound, particularly its tautomeric equilibrium and acidity. Computational studies frequently employ implicit solvent models, such as the Polarizable Continuum Model (PCM), to account for the bulk solvent environment. nih.govsciencepublishinggroup.comresearchgate.netsciencepg.compku.edu.cngitlab.iofiveable.me

The PCM models the solvent as a continuous dielectric medium surrounding the solute molecule, which is placed within a cavity. gitlab.iofiveable.me This approach allows for the calculation of solvation free energies and the impact of the solvent's dielectric constant on the electronic structure and relative energies of different tautomers. pku.edu.cnfiveable.me

Studies using PCM have shown that the aqueous phase can alter the relative stability order of this compound tautomers compared to the gas phase, although the most stable tautomer may remain the same. sciencepublishinggroup.comresearchgate.netsciencepg.compku.edu.cn For example, while 2TX(1,3,7) was found to be the most stable in both phases, the relative stabilities of other tautomers can be affected by solvation. sciencepublishinggroup.comsciencepg.com

Beyond implicit models, combined approaches utilizing explicit solvent molecules (microsolvation) in conjunction with PCM have been used to capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding proton transfer mechanisms in solution. nih.govnih.gov These studies highlight how specific interactions with solvent molecules can influence reaction pathways and activation energies. nih.gov

The acidity of the heteroatoms in this compound is also affected by the solvent. Computational studies have investigated the deprotonation enthalpies in different phases, demonstrating that the solvent environment influences the relative acidity of the nitrogen atoms. sciencepublishinggroup.comsciencepg.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a valuable computational tool for studying the dynamic behavior of molecules and their interactions over time. While extensive MD studies focusing solely on the conformational dynamics of isolated this compound in various solvents are not prominently detailed in the provided search results, MD simulations have been applied to study the interactions of this compound derivatives with biological targets. researchgate.net

In the context of enzyme inhibition, molecular dynamics simulations have been used to investigate the binding interactions between this compound derivatives and enzymes like Myeloperoxidase (MPO). researchgate.net These simulations can provide insights into the stability of the protein-ligand complex, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes in the enzyme or ligand upon binding. researchgate.netnih.gov

While direct MD data specifically for this compound's intrinsic dynamics was not a primary finding, the application of MD to its derivatives in complex with proteins underscores the relevance of this technique for understanding the behavior of this compound in a biological environment and its potential interactions with target molecules.

Computational Druggability Assessments of Target Enzymes

Computational druggability assessment is a process used to evaluate the likelihood that a protein target can bind to a small drug-like molecule with high affinity and specificity. mdpi.com In the case of this compound, computational studies related to its inhibitory activity have touched upon the druggability of its target enzymes, particularly DNA glycosylases. researchgate.netdntb.gov.uaresearchgate.netdntb.gov.ua

This compound has been identified as an inhibitor of bacterial Fpg (formamidopyrimidine DNA glycosylase) and human NEIL1 (Nei-like 1) DNA glycosylase. researchgate.netdntb.gov.uaresearchgate.netdntb.gov.ua Computational druggability assessment studies have indicated that DNA glycosylases, as a class of enzymes, represent druggable targets. researchgate.net

Research findings highlight that this compound exerts its inhibitory effect on Fpg by interacting with its zinc finger (ZnF) DNA binding domain. researchgate.net This specific interaction site is crucial for the enzyme's function. The fact that this compound targets this domain provides structural context for understanding its inhibitory mechanism at a molecular level.

While the provided information focuses on the druggability of the target enzymes and the mechanism of inhibition by this compound, detailed computational druggability assessments specifically quantifying the binding affinity or analyzing the binding pocket characteristics of this compound on these enzymes using methods like binding free energy calculations or pocket detection algorithms were not extensively detailed in the search results. However, the identification of DNA glycosylases as druggable targets and the known interaction site of this compound provide a basis for further computational studies in this area.

Analytical Methodologies for 2 Thioxanthine Research

Biochemical Assays for Enzyme Activity and Inhibition

Biochemical assays are fundamental in determining the potency and mechanism by which 2-thioxanthine affects enzyme function. These assays measure enzyme activity in the presence and absence of this compound, allowing for the quantification of inhibitory effects and the characterization of inhibition kinetics.

Peroxidation Activity Assays (e.g., Hypochlorous Acid Production)

Assays measuring the peroxidation activity of enzymes, particularly the production of hypochlorous acid (HOCl) by myeloperoxidase (MPO), are crucial for evaluating the inhibitory potential of 2-thioxanthines against this enzyme. MPO catalyzes the reaction between hydrogen peroxide and chloride ions to produce HOCl, a potent oxidant. tandfonline.com

A common method for determining MPO's chlorination activity involves measuring the production of HOCl. This can be achieved by including taurine (B1682933) in the reaction mixture, which reacts with HOCl to form taurine chloramine (B81541). nih.govgoogle.com The concentration of the accumulated taurine chloramine can then be assayed using indicator molecules. For instance, the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB) catalyzed by iodide in the presence of taurine chloramine is a widely used detection method, typically monitored spectrophotometrically. nih.govgoogle.com Another approach involves monitoring the oxidation of ascorbate, which is blocked by potent MPO inhibitors like this compound derivatives. nih.govresearchgate.netresearchgate.net The reaction mixtures for such assays typically contain MPO, sodium chloride, taurine, and varying concentrations of the this compound compound in a suitable buffer, with the reaction initiated by the addition of hydrogen peroxide. nih.gov The reaction is then stopped after a specific time, often by adding catalase to remove residual hydrogen peroxide, before the taurine chloramine is assayed. nih.govgoogle.com

Research findings using these assays have demonstrated that 2-thioxanthines are potent inhibitors of HOCl production by MPO. For example, derivatives like TX2 and TX4 have shown significant inhibition of the chlorination activity of MPO, with reported IC₅₀ values as low as 0.2 μM. nih.govresearchgate.net These compounds were effective inhibitors of hypochlorous acid production in both purified enzyme systems and isolated neutrophils. nih.govresearchgate.net

Inactivation Kinetics Determination

To understand the mechanism of enzyme inhibition by 2-thioxanthines, particularly their classification as mechanism-based inactivators, inactivation kinetics studies are performed. These studies assess the time-dependent nature of inhibition and determine key kinetic parameters.

Mechanism-based inactivation involves an inhibitor that is processed by the enzyme, leading to the formation of a reactive species that subsequently inactivates the enzyme, often through covalent modification. nih.govresearchgate.netacs.org Studies on 2-thioxanthines have shown them to be time-dependent inhibitors of MPO, exhibiting saturable inactivation kinetics. nih.govresearchgate.netacs.orgacs.org This is consistent with a two-step mechanism where the inhibitor first binds to the enzyme before undergoing activation and subsequent inactivation of the enzyme. nih.govresearchgate.netacs.org

Kinetic parameters such as the maximal rate of inactivation (k_inact) and the concentration of inhibitor required for half-maximal inactivation (K_I) are determined to quantify the potency of a mechanism-based inactivator. The ratio k_inact/K_I provides a measure of the inactivation efficiency. For one this compound derivative, a k_inact/K_I ratio of 8450 ± 780 M⁻¹ s⁻¹ has been reported, indicating potent inactivation of MPO. nih.govresearchgate.netacs.orgacs.org These studies typically involve pre-incubating the enzyme with varying concentrations of the this compound in the presence of hydrogen peroxide, followed by dilution to stop the reaction and measurement of residual enzyme activity over time. nih.govnih.gov

Techniques for Covalent Modification Detection

The mechanism-based inactivation by 2-thioxanthines often involves covalent modification of the target enzyme. Detecting and characterizing these covalent adducts is crucial for understanding the inhibitory mechanism.

Application of Click Chemistry-Activity-Based Protein Profiling

Click chemistry-activity-based protein profiling (CC-ABPP) is a powerful technique used to identify proteins that are covalently modified by a reactive probe in complex biological samples. This method involves using a probe molecule that contains both a reactive group (targeting the enzyme active site or a site of modification) and a bioorthogonal handle, such as an alkyne or azide, that can be "clicked" with a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) tag) via a highly specific and efficient click reaction. tugraz.atnih.gov

In the context of this compound research, CC-ABPP has been utilized to assess the selectivity of this compound derivatives and to identify proteins that undergo covalent modification. nih.govresearchgate.netacs.orgacs.org This involves synthesizing alkyne-modified analogues of this compound. nih.govacs.org These probes are incubated with proteomes or biological samples, potentially in the presence of the target enzyme (like MPO) and hydrogen peroxide to facilitate oxidative activation of the thioxanthine. acs.org After the modification occurs, a reporter tag containing the complementary click chemistry handle (e.g., an azide-functionalized tag) is attached to the probe that has covalently bound to proteins. tugraz.at The labeled proteins can then be detected and identified, for instance, by fluorescence gel electrophoresis or mass spectrometry. nih.gov

Studies using CC-ABPP with an alkyne analogue of a this compound derivative have shown that while the probe alone may not significantly label proteins in liver proteomes, it can covalently modify multiple protein targets when MPO is present. acs.org This suggests that the activated inhibitory species generated by MPO can diffuse away and react with other proteins, highlighting the utility of CC-ABPP in evaluating the potential for off-target modifications. nih.govresearchgate.netacs.orgacs.org Mass spectrometry techniques, including multistage mass spectrometry (MS⁴), have also been employed to directly detect and characterize the covalent attachment of this compound derivatives to the heme prosthetic group of MPO, confirming the formation of a thioether bond between the inhibitor and the heme. nih.govproteopedia.orgacs.orgrcsb.orgnih.gov

Methods for Metal Ion Detection

Some enzymes require metal ions for their structure or function, and interactions with inhibitors like this compound can potentially affect these metal centers. Methods for detecting free metal ions are therefore relevant in such cases.

Chromophoric Chelator Assays for Free Metal Ions (e.g., Zinc)

Chromophoric chelator assays are spectrophotometric methods used to detect and quantify free metal ions in solution. These assays utilize chelating agents that undergo a distinct color change upon binding to specific metal ions, allowing the concentration of the metal ion to be determined by measuring the absorbance at a characteristic wavelength. mdpi.commdpi.com

In the context of this compound research, this type of assay has been used to investigate the effect of this compound on zinc-finger containing enzymes like Fpg/Nei DNA glycosylases. These enzymes contain zinc ions essential for their DNA binding activity. nih.govoup.com Studies have shown that this compound can induce the loss of Zn²⁺ ions from these enzymes. nih.govoup.com The release of free zinc ions in solution can be detected using chromophoric chelators such as 4-(2-pyridylazo)resorcinol (B72590) (PAR). nih.govoup.com PAR forms a colored complex with Zn²⁺ ions, and the formation of this complex can be monitored spectrophotometrically, typically by measuring the absorbance at 500 nm. nih.gov

Experiments using the PAR assay have demonstrated that this compound is capable of extracting zinc ions from both the free Fpg enzyme and the enzyme bound to DNA, indicating that it can induce zinc loss in solution. nih.gov This suggests a mechanism of inhibition that involves the disruption of the enzyme's zinc finger domain. nih.govoup.com

Here is a table summarizing some research findings related to this compound and its derivatives in enzyme inhibition assays:

| Compound (Derivative) | Target Enzyme | Assay Type | Key Finding (e.g., IC₅₀, k_inact/K_I) | Source |

| This compound (TX1) | MPO | Hypochlorous Acid Production (Chlorination) | IC₅₀ ≈ 0.8 μM | nih.gov |

| This compound (TX2) | MPO | Hypochlorous Acid Production (Chlorination) | IC₅₀ ≈ 0.2 μM | nih.govresearchgate.net |

| This compound (TX4) | MPO | Hypochlorous Acid Production (Chlorination) | IC₅₀ ≈ 0.2 μM | nih.govresearchgate.net |

| 3-(2-ethoxypropyl)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one | MPO | Inactivation Kinetics | k_inact/K_I = 8450 ± 780 M⁻¹ s⁻¹ | nih.govresearchgate.netacs.orgacs.org |

| This compound (2TX) | Fpg/Nei DNA Glycosylase | DNA Glycosylase Activity (e.g., using 8-oxoG) | Uncompetitive Inhibition, Induces Zn Loss | nih.govoup.comresearchgate.netoup.com |

Bioanalytical Quantification of this compound and Metabolites

Bioanalytical quantification plays a vital role in determining the concentration of this compound and its potential metabolites in biological samples. This is particularly important for in vivo studies to assess its presence and transformation within living organisms. Various analytical techniques are utilized for this purpose, with Liquid Chromatography-Mass Spectrometry (LC-MS) and electrochemical sensing being prominent examples.

Liquid Chromatography-Mass Spectrometry for In Vivo Activity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the separation, identification, and quantification of compounds, including this compound and its metabolites, in complex biological matrices. LC-MS is frequently employed in in vivo studies to monitor the fate of a compound within an organism, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

LC-MS systems typically couple a liquid chromatograph, which separates the components of a sample based on their physical and chemical properties, with a mass spectrometer, which detects and identifies the separated compounds based on their mass-to-charge ratio. Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity by performing multiple stages of mass analysis. measurlabs.com This is particularly useful for analyzing biological samples where the target analyte is present at low concentrations and matrix interference can be significant. measurlabs.comnih.gov

Research involving this compound has utilized LC-MS for analysis. For instance, LC/MS with diode array detection has been used to characterize liberated heme in studies investigating 2-thioxanthines as mechanism-based inactivators of myeloperoxidase (MPO). nih.gov Supplemental material in such studies often details the specific LC/MS conditions employed. nih.govsci-hub.se LC-MS/MS methods have also been developed for the quantification of various thiopurine metabolites in biological samples like human erythrocytes, highlighting the applicability of this technique to related compounds and the potential for adapting such methods for this compound and its metabolites. mdpi.comnih.gov These methods often involve sample preparation steps such as protein precipitation and utilize techniques like selected reaction monitoring (SRM) for targeted quantification. cigb.edu.cuthermofisher.com

While specific detailed research findings on the in vivo quantification of this compound metabolites using LC-MS were not extensively detailed in the provided context, the application of LC-MS/MS for quantifying related thiopurine metabolites in biological matrices underscores its relevance and potential for this compound research. mdpi.comnih.gov The development of such methods involves optimizing parameters like chromatographic separation, ionization, and mass spectrometric detection to achieve desired sensitivity, accuracy, and precision. thermofisher.com

Electrochemical Sensing for this compound Detection

Electrochemical sensors offer an alternative approach for the detection and quantification of compounds, including purine (B94841) derivatives like this compound. These sensors work by measuring the electrical signal generated by a chemical reaction involving the analyte at an electrode surface. processsensing.com Electrochemical methods are often favored for their potential for high sensitivity, low cost, and portability, making them suitable for various applications, including potential bioanalysis. processsensing.comscielo.br

| Parameter | Value |

|---|---|

| Linear Range | 0.5–150 μM |

| Limit of Detection | 1.0 nM |